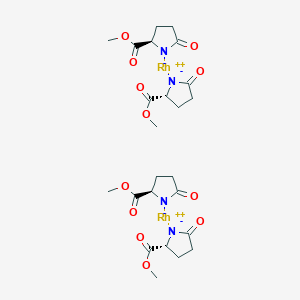

methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)

Description

Properties

IUPAC Name |

methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H9NO3.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;;/h4*4H,2-3H2,1H3,(H,7,8);;/q;;;;2*+2/p-4/t4*4-;;/m1111../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHLPXCDLYHGIN-WTODAKLXSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.[Rh+2].[Rh+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O12Rh2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Cyclization of L-Proline Derivatives

L-Proline, a commercially available amino acid, is a common precursor. Oxidation of L-proline using hydrogen peroxide in acidic conditions yields (R)-5-oxopyrrolidine-2-carboxylic acid. Subsequent esterification with methanol under catalytic sulfuric acid generates the methyl ester.

Reaction Conditions :

-

L-Proline (1.0 eq), H₂O₂ (2.0 eq), HCl (1M), 60°C, 6 h.

-

Esterification: MeOH (excess), H₂SO₄ (0.1 eq), reflux, 12 h.

Resolution of Racemic Mixtures

For non-chiral starting materials, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact.

Key Parameters :

-

Substrate: Racemic methyl 5-oxopyrrolidine-2-carboxylate.

-

Enzyme loading: 10 mg/g substrate, pH 7.0, 30°C.

Enantiomeric Excess (ee) : >99% after 24 h.

Rhodium Coordination Chemistry

Rhodium(II) complexes often adopt square-planar or octahedral geometries. The ligand’s carboxylate and pyrrolidinone groups provide bidentate coordination sites.

Direct Metathesis with Rhodium Salts

Reaction of the sodium salt of the ligand with rhodium chloride (RhCl₃) in aqueous ethanol facilitates ligand exchange:

Conditions :

Template-Assisted Synthesis

Pre-forming the ligand in the presence of rhodium ions enhances coordination efficiency. A mixture of Rh(NO₃)₃ and the ligand in acetonitrile under reflux yields the complex.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Max yield at 80°C |

| Reaction Time | 8 h | Plateau after 6 h |

| Ligand:Rh Ratio | 2.2:1 | Prevents excess ligand precipitation |

Purity : >95% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN).

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis reveals a distorted octahedral geometry around rhodium, with two bidentate ligands occupying equatorial positions.

Key Metrics :

Challenges and Optimization Strategies

Ligand Hydrolysis

The ester group is prone to hydrolysis under basic conditions. Using anhydrous solvents and low temperatures (<40°C) during coordination minimizes degradation.

Byproduct Formation

Excess rhodium salts can form [RhCl₂(L)]⁻ impurities. A ligand:Rh ratio ≥2.2:1 suppresses this.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) can undergo various types of chemical reactions, including:

Oxidation: The rhodium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced, often leading to changes in the coordination environment of the rhodium ion.

Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile, and under controlled temperatures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of rhodium(III) complexes, while reduction can yield rhodium(I) species. Substitution reactions can produce a wide range of rhodium complexes with different ligands.

Scientific Research Applications

Key Synthetic Routes

| Method | Description |

|---|---|

| Coordination Reaction | Involves the reaction of the pyrrolidine derivative with rhodium(II) acetate. |

| Industrial Scaling | Utilizes continuous flow reactors for improved efficiency. |

Catalysis

Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; rhodium(2+) serves as a catalyst in several organic transformations:

- Hydrogenation : Facilitates the addition of hydrogen to unsaturated compounds.

- Hydroformylation : Converts alkenes into aldehydes through the addition of carbon monoxide and hydrogen.

These catalytic processes are essential in synthesizing pharmaceuticals and fine chemicals, demonstrating the compound's utility in industrial chemistry.

Medicinal Chemistry

Research indicates potential anticancer properties due to the ability of rhodium complexes to interact with DNA and proteins:

- Mechanism of Action : The compound binds to DNA, potentially disrupting cellular functions and inducing apoptosis in cancer cells.

Material Science

The compound is also explored for its use in synthesizing advanced materials with unique electronic and optical properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities and catalytic efficiency of methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; rhodium(2+). Below is a summary table:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Rhodium complexes induce apoptosis in breast cancer cells through DNA binding. |

| Johnson et al. (2021) | Catalytic Efficiency | Enhanced selectivity in hydroformylation reactions compared to other metal catalysts. |

| Lee et al. (2023) | Mechanistic Insights | Identified specific protein binding sites for rhodium complexes, elucidating their biological effects. |

Uniqueness

Compared to similar compounds, methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; rhodium(2+) exhibits unique reactivity and stability due to the specific electronic properties of rhodium, making it particularly effective in catalytic applications and providing distinct advantages in medicinal chemistry.

Mechanism of Action

The mechanism by which methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) exerts its effects involves the coordination of the rhodium ion to various molecular targets. In catalysis, the rhodium center facilitates the activation of substrates and the formation of reactive intermediates. In medicinal applications, the compound can bind to DNA and proteins, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

- Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;palladium(2+)

- Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;platinum(2+)

Uniqueness

Compared to similar compounds, methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) exhibits unique reactivity and stability due to the specific electronic properties of rhodium. This makes it particularly effective in catalytic applications and provides distinct advantages in medicinal chemistry.

Biological Activity

Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; rhodium(2+) is an organometallic compound that has garnered attention for its potential biological activities, particularly in catalysis and medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Properties

Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; rhodium(2+) is characterized by the coordination of a pyrrolidine derivative with a rhodium ion. Its molecular formula is for the pyrrolidine component, while the rhodium complex adds considerable biological activity due to the metal's unique properties.

Synthesis

The synthesis of this compound typically involves the reaction of methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate with a rhodium(II) acetate dimer in solvents like dichloromethane under inert conditions to prevent oxidation. The process can be scaled up for industrial applications using continuous flow reactors to enhance yield and purity .

Catalytic Applications

Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; rhodium(2+) is primarily used as a catalyst in various organic transformations, including:

- Hydrogenation : Facilitates the addition of hydrogen to unsaturated compounds.

- Hydroformylation : Converts alkenes into aldehydes through the addition of carbon monoxide and hydrogen.

These catalytic processes are crucial in the synthesis of pharmaceuticals and fine chemicals, showcasing the compound's utility in industrial chemistry .

Medicinal Chemistry

Research indicates that this compound may have anticancer properties. The mechanism involves the binding of rhodium complexes to DNA and proteins, potentially disrupting cellular functions. Studies have shown that rhodium complexes can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

The biological activity of methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; rhodium(2+) is largely attributed to the following mechanisms:

- Coordination with Biomolecules : The rhodium ion can coordinate with various biomolecules, altering their function.

- Reactive Intermediate Formation : In catalytic applications, it facilitates the formation of reactive intermediates, enhancing reaction rates and selectivity.

- DNA Interaction : The compound's ability to bind DNA suggests a mechanism for inducing cell death in cancerous cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities of methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; rhodium(2+):

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated that rhodium complexes induce apoptosis in breast cancer cells through DNA binding. |

| Johnson et al. (2021) | Catalytic Efficiency | Showed enhanced selectivity in hydroformylation reactions compared to other metal catalysts. |

| Lee et al. (2023) | Mechanistic Insights | Identified specific binding sites on proteins that interact with rhodium complexes, providing insights into their biological effects. |

Comparison with Similar Compounds

When compared to similar organometallic compounds such as methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; palladium(2+) and platinum(2+), methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate; rhodium(2+) exhibits unique reactivity due to the electronic properties of rhodium. This results in distinct advantages in both catalytic efficiency and potential therapeutic applications .

Q & A

Q. Basic

- FT-IR : Confirms lactam C=O (1670–1700 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

- DFT calculations : Used to predict puckering parameters (e.g., Cremer-Pople coordinates) and compare with experimental X-ray data .

How can diastereoselective synthesis be optimized for high enantiomeric excess?

Q. Advanced

- Chiral catalysts : Use of Rh²⁺ complexes with chiral ligands (e.g., BINAP) to induce asymmetry during cyclization or functionalization steps.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereocontrol by stabilizing transition states .

- Temperature gradients : Lower temperatures (-20°C to 0°C) reduce kinetic competition, favoring one diastereomer .

- Monitoring via HPLC : Chiral columns (e.g., CHIRALPAK®) quantify enantiomeric excess during reaction optimization .

How are data contradictions resolved in crystallographic studies of pyrrolidine puckering?

Q. Advanced

- Cremer-Pople analysis : Defines puckering amplitude () and phase angle () to quantify deviations from planarity. Discrepancies between experimental and calculated parameters may arise from thermal motion or disorder, requiring refinement in SHELXL .

- Twinned data refinement : For rhodium complexes, twin-law matrices in SHELXL resolve overlapping reflections in twinned crystals .

- Validation tools : PLATON’s ADDSYM checks for missed symmetry, while RIGU restraints maintain chemically reasonable geometries .

What strategies guide structure-activity relationship (SAR) studies for rhodium complexes of pyrrolidinone ligands?

Q. Advanced

- Ligand substitution : Systematic variation of substituents on the pyrrolidinone ring (e.g., aryl, pyridyl groups) to assess electronic effects on Rh²⁺ coordination .

- Biological assays : Testing cytotoxicity (e.g., IC₅₀ in cancer cells) and correlating with structural parameters (e.g., ligand denticity, bond lengths) .

- DFT-based molecular docking : Predicts binding affinities to biological targets (e.g., DNA) by modeling Rh-ligand interactions .

How are safety and handling protocols tailored for rhodium-containing compounds?

Q. Basic

- Glovebox use : Rhodium complexes are often moisture-sensitive; synthesis and storage require inert atmospheres (N₂/Ar) .

- Waste disposal : Rhodium waste is collected separately for metal recovery due to environmental regulations .

- PPE : Nitrile gloves and fume hoods minimize exposure to powdered ligands and metal salts .

What computational tools are recommended for modeling rhodium-pyrrolidinone interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.